Carbendazim

Catalog No.
S548231
CAS No.
10605-21-7
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbendazim

CAS Number

10605-21-7

Product Name

Carbendazim

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)

InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8
Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005
Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/
Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300
Slightly soluble in most solvents
29 mg/L @ 24C (exp)
Solubility in water, g/100ml at 24Â °C: 0.0008

Synonyms

1h-benzimidazole-2-carbamic acid, methyl ester, 2-(methoxycarbonylamino)benzimidazole, Bavistan, Bavistin, benzimidazolecarbamate methyl ester, carbendazim, carbendazim phosphate, carbendazin, carbendazine, carbendazole, carbendazyme, FB-642, FB642, G-665, IPO-1250, mecarzole, mecarzole monohydrochloride, mecarzole mononitrate, mecarzole monophosphate, mecarzole monophosphinate, mecarzole monosodium salt, mecarzole monosulfate, mecarzole triphosphinate, medamine, mekarzole, methoxybenzimidazole-2-carbamic acid, methyl 2-benzimidazil carbamate, methyl-2-benzimidazole carbamate, methyl-N-(2-benzimidazolyl)carbamate, methylbenzimidazole-2-ylcarbamate

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Isomeric SMILES

COC(=O)N=C1NC2=CC=CC=C2N1

The exact mass of the compound Carbendazim is 191.06948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)solubility in water at 24 °c: 29 mg/l at ph 4; 8 mg/l at ph 7; 1.49 mg/l at ph 8soluble in (g/l at 24 °c): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005xylene: <1 g/100 g at 20 °c; cylcohexanone: < 1 g/100 g /technical grade/solubility at 20 °c (mg/l): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300slightly soluble in most solventssolubility in water, g/100ml at 24 °c: 0.0008. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Fungicides -> Benzimidazole fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a highly stable, broad-spectrum systemic fungicide and a primary inhibitor of fungal microtubule assembly. By binding directly to the β-tubulin subunit, it arrests mitosis and prevents cellular proliferation in a wide range of ascomycetes and deuteromycetes[1]. From a procurement perspective, carbendazim is valued for its immediate biological activity, extremely low water solubility (8 mg/L at 24°C), and exceptional environmental persistence, making it a foundational active pharmaceutical ingredient (API) for agricultural formulations, industrial material preservation, and standardized chemoinformatics benchmarking [2].

Generic substitution with closely related benzimidazole prodrugs introduces severe formulation and performance risks. Benomyl, a common alternative, is highly unstable in aqueous environments, degrading into carbendazim and butyl isocyanate with a half-life of less than two hours at neutral pH [1]. This rapid hydrolysis makes benomyl unsuitable for stable liquid formulations. Similarly, thiophanate-methyl is an inactive precursor that relies on environmental or metabolic conversion to yield carbendazim [2]. This conversion introduces significant variability in the onset of action and overall efficacy, highly dependent on local pH and microbial activity. Procuring carbendazim directly bypasses these kinetic bottlenecks, guaranteeing immediate bioavailability, predictable dosing, and long-term shelf stability in aqueous suspensions [1].

Aqueous Hydrolytic Stability for Liquid Formulation

For manufacturers developing liquid fungicidal suspensions, the stability of the active ingredient is paramount. Benomyl undergoes rapid degradation in aqueous solutions, with a half-life of approximately 2 hours at pH 7, converting into carbendazim [1]. In stark contrast, directly formulated carbendazim exhibits exceptional hydrolytic stability, showing no significant degradation over 30 days under identical pH 5 to 7 conditions [1]. This massive differential in parent-compound stability dictates that carbendazim must be the procured active for any ready-to-use liquid product requiring a viable shelf life.

Evidence DimensionAqueous half-life at pH 7
Target Compound DataStable for >30 days (no significant degradation)
Comparator Or BaselineBenomyl (~2 hours)
Quantified Difference>360-fold increase in aqueous stability
ConditionsAqueous buffer at pH 7, ambient temperature

Procuring carbendazim eliminates the rapid hydrolytic degradation seen with benomyl, enabling the manufacture of stable, long-shelf-life liquid formulations.

Direct In Vitro Antifungal Potency

When evaluating baseline fungicidal efficacy without the confounding variable of environmental prodrug conversion, carbendazim demonstrates vastly superior direct potency compared to thiophanate-methyl. In axenic culture models targeting the sugarcane red rot pathogen (Colletotrichum falcatum), carbendazim achieved a Minimum Inhibitory Concentration (MIC) of 1 mg/L [1]. Under the exact same controlled conditions, thiophanate-methyl required an MIC of 100 mg/L, as it lacks direct activity prior to its conversion into carbendazim [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data1 mg/L
Comparator Or BaselineThiophanate-methyl (100 mg/L)
Quantified Difference100-fold higher direct in vitro potency
ConditionsAxenic culture of Colletotrichum falcatum

Bypassing the prodrug conversion step ensures immediate, highly potent fungicidal action, critical for controlled laboratory assays and rapid-onset field applications.

Pathogen Symptom Control Efficacy

While both carbendazim and thiabendazole belong to the benzimidazole class, their practical efficacy profiles diverge significantly in specific agricultural applications, such as the management of mushroom cobweb disease caused by Cladobotryum strains. In cropping experiments using benzimidazole-sensitive isolates, both fungicides controlled mycelial growth; however, carbendazim uniquely and effectively controlled the development of spotting symptoms on the mushroom casing, whereas thiabendazole failed to provide this critical level of symptom suppression [1].

Evidence DimensionSymptom suppression (spotting) in Cladobotryum infection
Target Compound DataEffective control of spotting symptoms
Comparator Or BaselineThiabendazole (Failed to control spotting symptoms)
Quantified DifferenceComplete qualitative divergence in secondary symptom suppression
ConditionsIn vivo cropping experiments on mushroom casing soil

For commercial cultivation where cosmetic and secondary symptom control dictates crop marketability, carbendazim provides comprehensive protection that thiabendazole lacks.

Manufacture of Stable Liquid Fungicide Suspensions

Because carbendazim does not undergo the rapid aqueous hydrolysis characteristic of benomyl, it is the mandatory choice for formulating ready-to-use liquid agricultural sprays and flowable concentrates that require extended shelf stability [1].

Standardized In Vitro Antifungal Assays

In laboratory settings and axenic cultures where precise dosing and immediate bioavailability are required, carbendazim serves as the definitive benzimidazole benchmark, avoiding the 100-fold potency drop and conversion variability associated with prodrugs like thiophanate-methyl [2].

High-Value Crop and Mushroom Protection

Carbendazim is specifically procured for commercial mushroom cultivation to control cobweb disease, as it provides superior suppression of spotting symptoms compared to in-class alternatives like thiabendazole, directly protecting the market value of the crop [3].

Aqueous-Based Industrial Materials Preservation

Leveraging its exceptional hydrolytic stability and resistance to degradation in aqueous environments (unlike benomyl), carbendazim is the preferred long-term preservative for water-based paints, papermaking slurries, and textile treatments [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992)
White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline]
Solid
COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.

Color/Form

White powder
Crystalline powder
Nearly white solid /Technical/
Light-gray powder
Off-white, crystalline powde

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.069476538 Da

Monoisotopic Mass

191.069476538 Da

Heavy Atom Count

14

Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink
1.45 g/cu cm at 25 °C
0.27 g/cm³

LogP

1.52 (LogP)
log Kow = 1.52
1.52
1.49

Odor

Odorless /Technical/

Decomposition

Decomposes at 300 °C.
When heated to decomposition it emits toxic fumes of /nitric oxides/.
Slowly decomposed in alkaline soln (22 °C): DT50 >350 days (pH 5 and pH 7), 124 days (pH 9).
302-307Â °C

Appearance

Solid powder

Melting Point

576 to 585 °F (decomposes) (NTP, 1992)
Decomposes at 300 °C
MP: 302-307 °C (decomposes)
302 - 307 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H75J14AA89

Related CAS

23424-47-7 (unspecified hydrochloride)
37574-18-8 (mono-hydrochloride)
52316-55-9 (monophosphate)

GHS Hazard Statements

H340: May cause genetic defects [Danger Germ cell mutagenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Carbendazim is a light-gray crystalline powder. It is odorless and has low solubility in water. USE: Carbendazim is an important commercial chemical. It is used as a fungicide. It is also used as an antimicrobial in caulks, concrete, grouts, inks, paints, sealants, stains and textiles. EXPOSURE: Workers that produce or use carbendazim may breathe in dust or have direct skin contact. The general population may be exposed by consumption of food that contains fungicide residue. If carbendazim is released to the environment, it will not move into air from soil and water surfaces. It may or may not move through the soil, depending on soil properties. It is expected to be slowly broken down by microorganisms in soil, but not in water. It is not expected to build up in fish. Carbendazim released to air will be in or on particles that eventually fall to the ground. RISK: Carbendazim is moderately irritating to the skin. Data on the potential for carbendazim to produce other toxic effects in humans were not available. Studies of laboratory animals repeatedly exposed daily to high amounts of carbendazim have shown damage to male reproductive tissues and the liver. Abortions and some birth defects were found in studies of laboratory animals daily exposed to high amounts of carbendazim during pregnancy. Liver tumors were found in a study of mice, but not in rats, exposed daily to high amounts carbendazim throughout their lives. The U.S. EPA Office of Pesticide Programs determined that carbendazim is a possible human carcinogen, based on laboratory animal studies. The potential for carbendazim to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ The benzimidazoles, benomyl and carbendazim, are fungicides suggested to target microtubules. Benomyl is metabolized to carbendazim, which has already been explored as an anticancer drug in phase 1 clinical trials. We further characterized the cytotoxic properties of benomyl and carbendazim in 12 human cell lines and in primary cultures of patient tumor cells with the overall aims of elucidating mechanisms of action and anticancer activity spectrum. Cytotoxicity was assessed in the short-term fluorometric microculture cytotoxicity assay and was correlated with the activity of other anticancer drugs and gene expression assessed by cDNA microarray analysis. Benomyl was generally more potent than its metabolite, carbendazim. Both showed high drug activity correlations with several established and experimental anticancer drugs, but modest association with established mechanisms of drug resistance. Furthermore, these benzimidazoles showed high correlations with genes considered relevant for the activity of several mechanistically different standard and experimental anticancer drugs, indicating multiple and broad mechanisms of action. In patient tumor samples, benomyl tended to be more active in hematological compared with solid tumor malignancies, whereas the opposite was observed for carbendazim. In conclusion, benomyl and carbendazim show interesting and diverse cytotoxic mechanisms of action and seem suitable as lead compounds for the development of new anticancer drugs.
/EXPL THER/ Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.
/EXPL THER/ ... The results of this present study indicate that FB642 /carbendazim/ increases the degree of apoptosis in all examined tumor cell lines, may induce G2/M uncoupling, may selectively kill p53 abnormal cells, and exhibits antitumor activity in drug- and multidrug-resistant cell lines. The induction of apoptosis by FB642, particularly in p53-deficient cells, its impressive in vivo activity against a broad spectrum of murine and human tumors, as well as an acceptable toxicity profile in animals, make FB642 an excellent candidate for further evaluation in clinical trials in cancer patients. /FB642/

Pharmacology

Carbendazim is a broad-spectrum benzimidazole antifungal with potential antimitotic and antineoplastic activities. Although the exact mechanism of action is unclear, carbendazim appears to binds to an unspecified site on tubulin and suppresses microtubule assembly dynamic. This results in cell cycle arrest at the G2/M phase and an induction of apoptosis.

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ...
Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.

Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992)
7.5X10-10 mm Hg at 20 °C
Vapor pressure at 20Â °C: negligible

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine

Other CAS

10605-21-7
37953-07-4

Absorption Distribution and Excretion

In male rats, following a single oral admin of 3 mg/kg, 66% was eliminated in the urine within 6 hr.

Metabolism Metabolites

Readily absorbed by plants. One degradation product is 2-aminobenzimidazole.
... Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly /in rats admin 12 mg/kg iv/. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. ...
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbendazim

Biological Half Life

The disappearance of (14)C-carbendazim in rat (i.v. 12 mg/kg) followed the kinetics of a two-compartment open-system model. Half-lives of the alpha-phase were 0.16 hr (liver), 0.25 hr (kidney), and of the beta-phase: 2.15 hr, 6.15 hr, respectively. Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. The elimination of (14)C-carbendazim in urine is biphasic. Half-lives of the alpha-phase were 1.4 hr (i.v.) and 2.5 hr (oral), and of the beta-phase 11.2 hr and 12.1 hr, respectively. Irrespective of the route of administration, 95% of the radioactivity in urine was composed of 5-HBC. The concentration of unchanged carbendazim in blood and of 5-HBC in urine may be of diagnostic value in acute poisoning with carbendazim.

Use Classification

Fungicides, Transformation products
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)
Pesticides -> Fungicides -> Benzimidazole fungicides

Methods of Manufacturing

Prepn: H.M. Loux, United States of America patent 3010968 (1961 to du Pont)
Carbendazim is produced by the reaction of o-phenylenediamine with methoxycarbonylcyanamide or with methoxycarbonyl isocyanide dichloride (formed from cyanogen chloride, phosgene, and methanol) in the presence of a base.

General Manufacturing Information

Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies carbendazim (technical grade) as unlikely to present an acute hazard in normal use; Main Use: fungicide.
Marine pollutant.
Degradation product of benomyl.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: carbendazim; Matrix: air; Detection Limit: 0.6 ug/sample.
Method: Modern Water A00093; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.1 ug/L.
Method: Abraxis 54002B; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.05 ng/mL.
EPA Method 631; analyte: carbendazim; matrix: municipal and industrial wastewater; procedure: high-performance liquid chromatography; method detecton limit: 8.7 ug/L.
For more Analytic Laboratory Methods (Complete) data for CARBENDAZIM (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... The present work studied the effect of licorice aqueous extract on carbendazim-induced testicular toxicity in albino rats. Administration of carbendazim induced significant decrease in testis weight, diameter, and germinal epithelial height of the seminiferous tubules. Histological results revealed degeneration of seminiferous tubules, loss of spermatogenic cells, and apoptosis. Moreover, carbendazim caused elevation of testicular malondialdehyde (MDA), marker of lipid peroxidation, and reduced the activity of the antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT). Coadministration of licorice extract with carbendazim improved the histomorphological and histopathological changes observed in animals treated with carbendazim. In addition, licorice treatment leads to a significant decrease in the level of MDA and increase in the activities of SOD and CAT. According to the present results, it is concluded that licorice aqueous extract can improve the testicular toxicity of carbendazim and this effect may be attributed to antioxidant properties of one or more of its constituents.
2,5-Hexanedione (2,5-HD), a taxol-like promoter of microtubule assembly, and carbendazim (CBZ), a colchicine-like inhibitor of microtubule assembly, are two environmental testicular toxicants that target and disrupt microtubule function in Sertoli cells. At the molecular level, these two toxicants have opposite effects on microtubule assembly, yet they share the common physiologic effect of inhibiting microtubule-dependent functions of Sertoli cells. By studying a combined exposure to 2,5-HD and CBZ, we sought to determine whether CBZ would antagonize or exacerbate the effects of an initial 2,5-HD exposure. In vitro, 2,5-HD-treated tubulin had a decreased lag time and an increased maximal velocity of microtubule assembly. These 2,5-HD-induced in vitro alterations in microtubule assembly were normalized by CBZ exposure. In vivo, adult male rats were exposed to a 1% solution of 2,5-HD in the drinking water for 2.5 weeks. CBZ was administered by gavage (200 mg/kg body weight) at the same time as unilateral surgical ligation of the efferent ducts, 24 hr before evaluation of the testis. Measures of testicular effect (testis weight, histopathologic changes [sloughing and vacuolization], and seminiferous tubule diameters) were all significantly altered with combined exposure. The testicular effects in the combined exposure group were either different (seminiferous tubule diameters), additive (% vacuolization), or greater than additive (% sloughing) compared to the effects of the individual toxicant exposure groups referenced to the controls. Therefore, CBZ coexposure does not antagonize the effects of an initial 2,5-HD exposure, as might be expected if their molecular effects on microtubule assembly were solely responsible for their combined toxicity; instead, 2,5-HD and CBZ act together to exacerbate the testicular injury.
... Detailed toxicity tests were performed to determine whether effects of mixtures of copper-cadmium and copper-carbendazim on Caenorhabditis elegans were similar to the effects of the individual compounds. Effects on the course of reproduction, the length of the juvenile period, the length of the reproductive period, and body length were analyzed. Dose-response data were compared to the additive model and tested for four deviation patterns from additivity: No deviation, synergistic/antagonistic deviation, dose ratio-dependent deviation, dose level-dependent deviation. During the exposure, the cadmium-copper effect on reproduction changed from a synergistic, to a dose ratio-dependent deviation from additivity. More cadmium in the mixture decreased the toxicity and more copper increased the toxicity. The effect of copper-carbendazim on reproduction was synergistic at low dose levels and antagonistic at high dose levels and independent of time. Mixture effects on the juvenile and reproductive period were similar to single component effects. It was concluded that the observed time-dependence of toxic interactions was small and that interactions on the timing of reproduction were not found. The additive model underestimated mixture effects on reproduction and body length.
The fungicide Carbendazim Methyl-2-benzimidazole carbamate (MBC) is known to produce male reproductive toxicity. The present study has been undertaken to investigate the impact of vitamin E, an antioxidant against the testicular toxicity induced by MBC. HPLC analysis showed that the amount of MBC in testis and serum was 57.40 +/- 3.38 nmol/g and 14.10 +/- 0.84 nmol/mL, respectively, in rats treated with carbendazim + vitamin-E, which were significantly lower than that of rats treated with carbendazim alone (240 +/- 15.60 nmol/g and 318.70 +/- 22.52 nmol/mL, respectively). MBC treatment significantly decreased the testicular weight while co-administration of vitamin-E registered normal testicular weight. Histomorphometric analysis revealed a significant decrease (P < 0.05) in the diameter of the seminiferous tubules and lumen in MBC-treated rats compared to control whereas they remained normal in vitamin E + MBC-treated rats. Leydig cells appeared dispersed and hypertrophic after MBC treatment. Various histopathological changes were observed in testis of rats treated with MBC whereas these changes were absent in vitamin-E + MBC-treated rat testis. In conclusion protection against MBC-induced toxicity was observed with co-administration of vitamin E with MBC.
For more Interactions (Complete) data for CARBENDAZIM (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
... Stable for at least 2 yr below 50 °C. Stable after 7 days at 20,000 lux. ... Stable in acids, forming water-soluble salts.

Dates

Last modified: 08-15-2023
1: Clément MJ, Rathinasamy K, Adjadj E, Toma F, Curmi PA, Panda D. Benomyl and colchicine synergistically inhibit cell proliferation and mitosis: evidence of distinct binding sites for these agents in tubulin. Biochemistry. 2008 Dec 9;47(49):13016-25. PubMed PMID: 19049291.
2: Yenjerla M, Cox C, Wilson L, Jordan MA. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. J Pharmacol Exp Ther. 2009 Feb;328(2):390-8. Epub 2008 Nov 10. PubMed PMID: 19001156; PubMed Central PMCID:  PMC2682274.
3: Fellows MD, O'Donovan MR. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis. 2007 Jul;22(4):275-80. Epub 2007 Apr 24. PubMed PMID: 17456508.
4: Carazo-Salas RE, Antony C, Nurse P. The kinesin Klp2 mediates polarization of  interphase microtubules in fission yeast. Science. 2005 Jul 8;309(5732):297-300. PubMed PMID: 16002618.
5: Pardo M, Nurse P. Equatorial retention of the contractile actin ring by microtubules during cytokinesis. Science. 2003 Jun 6;300(5625):1569-74. PubMed PMID: 12791993.
6: McCarroll NE, Protzel A, Ioannou Y, Frank Stack HF, Jackson MA, Waters MD, Dearfield KL. A survey of EPA/OPP and open literature on selected pesticide chemicals. III. Mutagenicity and carcinogenicity of benomyl and carbendazim. Mutat Res. 2002 Sep;512(1):1-35. Review. PubMed PMID: 12220588

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